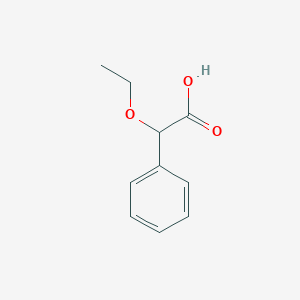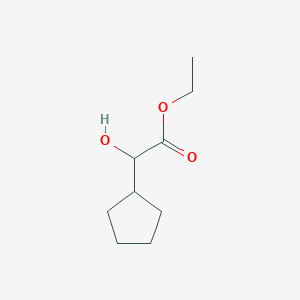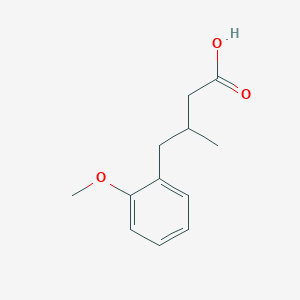
4-(2-Methoxyphenyl)-3-methylbutanoic acid
概要
説明
4-(2-Methoxyphenyl)-3-methylbutanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and reducing inflammation. It is a derivative of propionic acid and was first synthesized in 1961 by Boots UK Limited.
作用機序
実験室実験の利点と制限
Ibuprofen is commonly used in laboratory experiments due to its well-established pharmacological properties and relatively low toxicity. However, it is important to note that 4-(2-Methoxyphenyl)-3-methylbutanoic acid can have off-target effects, which may complicate experimental results. Additionally, the use of this compound in laboratory experiments may not be appropriate for certain types of studies.
将来の方向性
There are a number of potential future directions for research on 4-(2-Methoxyphenyl)-3-methylbutanoic acid. One area of interest is the development of more selective COX inhibitors, which may have fewer side effects than current NSAIDs. Additionally, there is ongoing research on the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, there is a need for further research on the mechanisms of action and off-target effects of this compound, which may improve our understanding of its pharmacological properties.
科学的研究の応用
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as headaches, menstrual cramps, arthritis, and fever. Additionally, 4-(2-Methoxyphenyl)-3-methylbutanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and certain types of cancer.
特性
IUPAC Name |
4-(2-methoxyphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXGTOBKXADUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

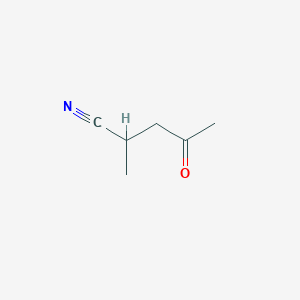
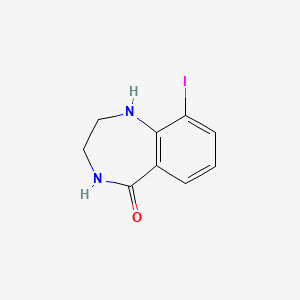
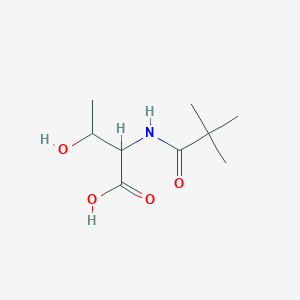
![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)

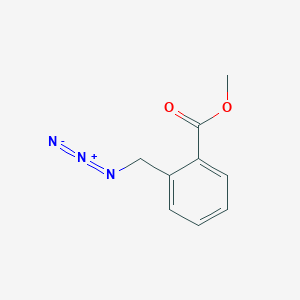
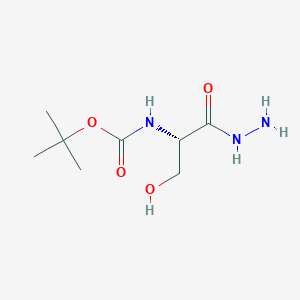
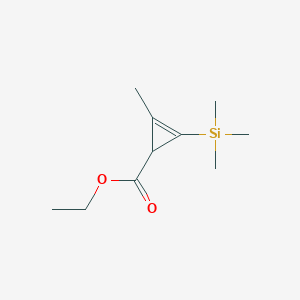
![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
